2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid
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Overview
Description
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C8H10F3NO3. It is characterized by the presence of a trifluoroacetamido group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid typically involves the reaction of cyclobutylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted acetic acid derivatives .
Scientific Research Applications
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetic acid: Lacks the trifluoroacetamido group, resulting in different chemical properties and reactivity.
2-(1-Amino)cyclobutylacetic acid: Contains an amino group instead of the trifluoroacetamido group, leading to variations in biological activity and applications.
Uniqueness
2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C8H10F3NO3 |
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Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-[1-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(15)12-7(2-1-3-7)4-5(13)14/h1-4H2,(H,12,15)(H,13,14) |
InChI Key |
VPARMJFHGXDNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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